molecular formula C13H11BrN2O2S B8544190 1h-Pyrrolo[2,3-b]pyridine,5-bromo-2,3-dihydro-1-(phenylsulfonyl)-

1h-Pyrrolo[2,3-b]pyridine,5-bromo-2,3-dihydro-1-(phenylsulfonyl)-

Cat. No.: B8544190
M. Wt: 339.21 g/mol
InChI Key: BUIKBADLYLQLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Pyrrolo[2,3-b]pyridine,5-bromo-2,3-dihydro-1-(phenylsulfonyl)- is a useful research compound. Its molecular formula is C13H11BrN2O2S and its molecular weight is 339.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-b]pyridine,5-bromo-2,3-dihydro-1-(phenylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-b]pyridine,5-bromo-2,3-dihydro-1-(phenylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11BrN2O2S

Molecular Weight

339.21 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-bromo-2,3-dihydropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H11BrN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-5,8-9H,6-7H2

InChI Key

BUIKBADLYLQLSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. stirred solution of 5-bromo-azaindoline 5 (150 mg, 0.75 mmol) in N,N-dimethylacetamide (7 mL) was added in one portion 60% dispersion of NaH in mineral oil (38 mg, 0.94 mmol). After 0.5 h benzenesulfonyl chloride (0.12 mL, 0.94 mmol) in N,N-dimethylacetamide (1 mL) was added dropwise, and the mixture allowed to slowly warm to r.t. After 2 days the mixture was partitioned between AcOEt-brine. The aqueous layer was extracted with AcOEt (2×). The combined organic solutions were dried (MgSO4), filtered and concentrated. The residue was purified by preparative TLC (PTLC) with CH2Cl2 as eluent to afford the azaindoline 6 (21 mg, 8%) as a solid. 1H NMR (400 MHz; CDCl3) δ 3.04 (t, J=8.6 Hz, 2H), 4.08 (t, J=8.6 Hz, 2H), 7.45-7.51 (m, 3H), 7.56-7.60 (m, 1H), 8.08 (m, 2H), 8.18 (m, 1H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
38 mg
Type
reactant
Reaction Step Two
Quantity
0.12 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
8%

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